![molecular formula C17H13N5O4S3 B2518799 3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-44-3](/img/structure/B2518799.png)
3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been a subject of interest due to their biological activities. In the context of the compound "3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide", similar compounds have been synthesized through various reactions. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized by reacting N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, showing antimicrobial activity . Similarly, 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides were synthesized and evaluated for antiinflammatory activity, with two compounds showing significant activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by NMR spectral data and elemental analysis. For example, the 1H NMR spectra of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides show distinct signals for the amino group, methyl group, and carboxamide NH group, which vary depending on the substituent of the amide aromatic cycle . These structural features are crucial for the biological activity of these compounds and would be relevant for the compound under analysis.
Chemical Reactions Analysis
The thiazolo[3,2-a]pyrimidine core can undergo various chemical reactions to yield biologically active compounds. For instance, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile was synthesized and then transformed into related fused heterocyclic systems, demonstrating antifungal and antibacterial properties . These reactions are indicative of the versatility of the thiazolo[3,2-a]pyrimidine scaffold in generating diverse bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are closely related to their structure and have implications for their biological activity. The antimicrobial activity of these compounds, as seen in the synthesis and study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, is influenced by the presence of specific functional groups and their electronic properties . The solubility, stability, and reactivity of these compounds are essential for their potential as pharmaceutical agents.
Scientific Research Applications
Chemical Reactions and Structural Analysis :
- Reactions of certain maleimides with substituted thiouracils have been studied, leading to pyrrolothiazolopyrimidinetriones and thiazolopyrimidine derivatives (Volovenko, Dubnina, & Chernega, 2004).
- Synthesis processes involving thiazolo[3,2-a]pyrimidines and related compounds have been explored, highlighting various cyclization and substitution reactions (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
- Studies on the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines emphasize the reaction of carboxylic acids with amines and the subsequent formation of amide derivatives (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).
Biological Activities and Applications :
- Research on N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides has revealed antimicrobial activities of some synthesized compounds (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
- The preparation of related compounds has shown biocidal properties against various bacteria and fungi, indicating their potential in antimicrobial applications (Youssef, Abbady, Ahmed, & Omar, 2011).
- A study on the structural modifications of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features, which could be crucial for designing drugs with specific biological activities (Nagarajaiah & Begum, 2014).
Future Directions
The future directions for research on thiazolyl-pyrazole derivatives could involve further exploration of their biological activities and potential applications in drug development . The biological profiles of these new generations of thiazole would represent a productive matrix for further advancement of better anticancer specialists .
properties
IUPAC Name |
3-methyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S3/c1-10-9-28-17-19-8-13(15(24)22(10)17)14(23)20-11-2-4-12(5-3-11)29(25,26)21-16-18-6-7-27-16/h2-9H,1H3,(H,18,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPDYDZSUJTNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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